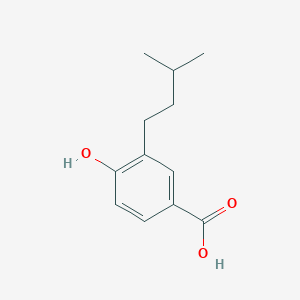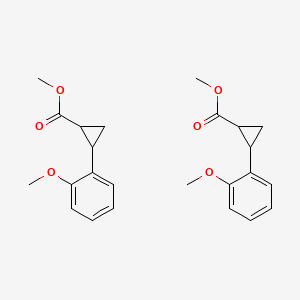
4-Hydroxy-3-isopentylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-isopentylbenzoic acid is an aromatic carboxylic acid with a hydroxyl group at the 4-position and an isopentyl group at the 3-position of the benzene ring. This compound is part of the hydroxybenzoic acid family, known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-isopentylbenzoic acid typically involves the alkylation of 4-hydroxybenzoic acid. One common method is the Friedel-Crafts alkylation, where 4-hydroxybenzoic acid reacts with an isopentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-isopentylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
4-Hydroxy-3-isopentylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-isopentylbenzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors. The isopentyl group provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the isopentyl group, making it less hydrophobic.
3,5-Dihydroxybenzoic acid: Contains an additional hydroxyl group, altering its reactivity and solubility.
Vanillic acid: Contains a methoxy group instead of an isopentyl group, affecting its chemical properties.
Uniqueness: 4-Hydroxy-3-isopentylbenzoic acid’s unique combination of a hydroxyl group and an isopentyl group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-hydroxy-3-(3-methylbutyl)benzoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h5-8,13H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
NCFOORDCBKVBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)








![1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)

![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)


